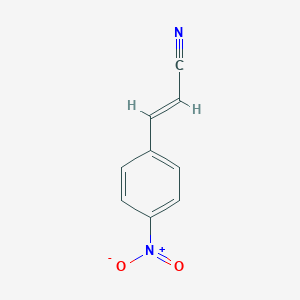

4-Nitrocinnamonitrile

Descripción general

Descripción

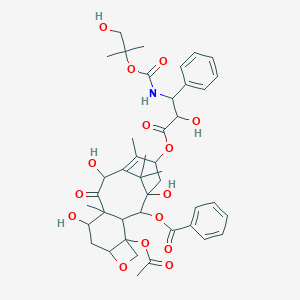

6,15-Diketo-13,14-dihidro Prostaglandina F1.alfa. es un metabolito de la Prostaglandina I2 (PGI2). Es una prostaglandina F alfa que lleva sustituyentes ceto en las posiciones 6 y 15. Este compuesto es conocido por su papel en la mejora del catabolismo del monofosfato cíclico de adenosina intracelular (cAMP) y del colesterol en las células del músculo liso arterial bovino .

Métodos De Preparación

La preparación de 6,15-Diketo-13,14-dihidro Prostaglandina F1.alfa. implica la reducción del doble enlace C-13,14 en la 15-ceto-prostaglandina F2.alfa. por la enzima prostaglandina delta 13-reductasa, que debe ser precedida en la secuencia metabólica por la acción de la 15-hidroxiprostaglandina deshidrogenasa . Los métodos de producción industrial suelen implicar la extracción y cristalización a partir de extractos biológicos purificados .

Análisis De Reacciones Químicas

6,15-Diketo-13,14-dihidro Prostaglandina F1.alfa. experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar varios metabolitos.

Reducción: La reducción del doble enlace C-13,14 es un paso clave en su formación.

Sustitución: Pueden ocurrir varias reacciones de sustitución en los grupos hidroxilo y ceto.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen enzimas como la prostaglandina delta 13-reductasa y la 15-hidroxiprostaglandina deshidrogenasa . Los principales productos formados a partir de estas reacciones incluyen otros metabolitos de la prostaglandina como la 13,14-dihidro-15-ceto-prostaglandina F2.alfa. .

Aplicaciones Científicas De Investigación

6,15-Diketo-13,14-dihidro Prostaglandina F1.alfa. tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio del metabolismo y la síntesis de la prostaglandina.

Biología: El compuesto se estudia por su papel en las vías de señalización celular, particularmente aquellas que involucran cAMP.

Industria: Se utiliza en la producción de varios análogos y derivados de prostaglandina para aplicaciones farmacéuticas.

Mecanismo De Acción

El mecanismo de acción de 6,15-Diketo-13,14-dihidro Prostaglandina F1.alfa. involucra su interacción con receptores y enzimas específicos en el cuerpo. Aumenta los niveles intracelulares de cAMP, lo que a su vez afecta el catabolismo del colesterol en las células del músculo liso arterial . Los objetivos moleculares y las vías involucradas incluyen los receptores de prostaglandina y las enzimas responsables de su metabolismo, como la prostaglandina delta 13-reductasa y la 15-hidroxiprostaglandina deshidrogenasa .

Comparación Con Compuestos Similares

6,15-Diketo-13,14-dihidro Prostaglandina F1.alfa. se puede comparar con otros compuestos similares como:

Prostaglandina F2.alfa.: Otra prostaglandina con vías metabólicas similares pero diferentes efectos biológicos.

13,14-Dihidro-15-ceto-prostaglandina F2.alfa.: Un importante metabolito circulante de la prostaglandina F2.alfa., formado por reacciones enzimáticas similares.

Prostaglandina I2 (PGI2): El compuesto principal del que 6,15-Diketo-13,14-dihidro Prostaglandina F1.alfa.

La singularidad de 6,15-Diketo-13,14-dihidro Prostaglandina F1.alfa. radica en su papel específico en la mejora del cAMP y el catabolismo del colesterol, lo que la distingue de otras prostaglandinas .

Propiedades

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFGEWUHBJJYKR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27892-88-2 | |

| Record name | Cinnamonitrile, p-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027892882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

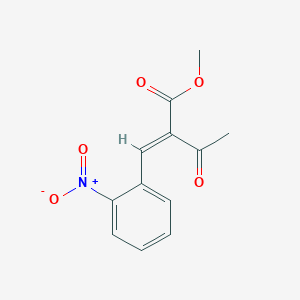

Q1: How is 4-nitrocinnamonitrile formed according to the research?

A1: The research paper describes the reaction of certain Schiff bases with superoxide ions in acetonitrile []. Specifically, when N-(4-nitrobenzylidene)aniline, a type of Schiff base, reacts with superoxide ions, it forms an adduct. This adduct then undergoes further oxidation, ultimately yielding this compound as a product [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)